N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of chemistry and pharmacology. This compound features a benzofuran core, which is known for its diverse biological activities, and a carboxamide group, which often plays a crucial role in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an appropriate amine, such as 2-cyclopropyl-2-hydroxy-2-phenylethylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the benzofuran core and the methoxy group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(23)22-13-21(24,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,24H,10-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLNSHHUNCPARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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